

An In-Depth Technical Guide to 5-Fluoro-2-(carboxymethoxy)benzoic Acid

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Compound of Interest

Compound Name: 2-(Carboxymethoxy)-5-fluorobenzoic acid

CAS No.: 60770-24-3

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Fluoro-2-(carboxymethoxy)benzoic acid, a fluorinated aromatic dicarboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to provide expert insights into its nomenclature, properties, synthesis, and applications.

Nomenclature, Synonyms, and Structure

The formal IUPAC name for the compound is 5-Fluoro-2-(carboxymethoxy)benzoic acid.

Due to its specific substitution pattern, it may be referred to by several synonyms, though none are formally established in major chemical databases. Potential synonyms could include:

- 2-Carboxy-4-fluorophenoxyacetic acid

- 4-Fluoro-2-carboxyphenoxyacetic acid

The structural formula of 5-Fluoro-2-(carboxymethoxy)benzoic acid is $C_9H_7FO_5$. It consists of a benzoic acid core, substituted with a fluorine atom at the C5 position and a carboxymethoxy group (-O-CH₂-COOH) at the C2 position.

Caption: Structure of 5-Fluoro-2-(carboxymethoxy)benzoic acid.

Physicochemical Properties (Predicted)

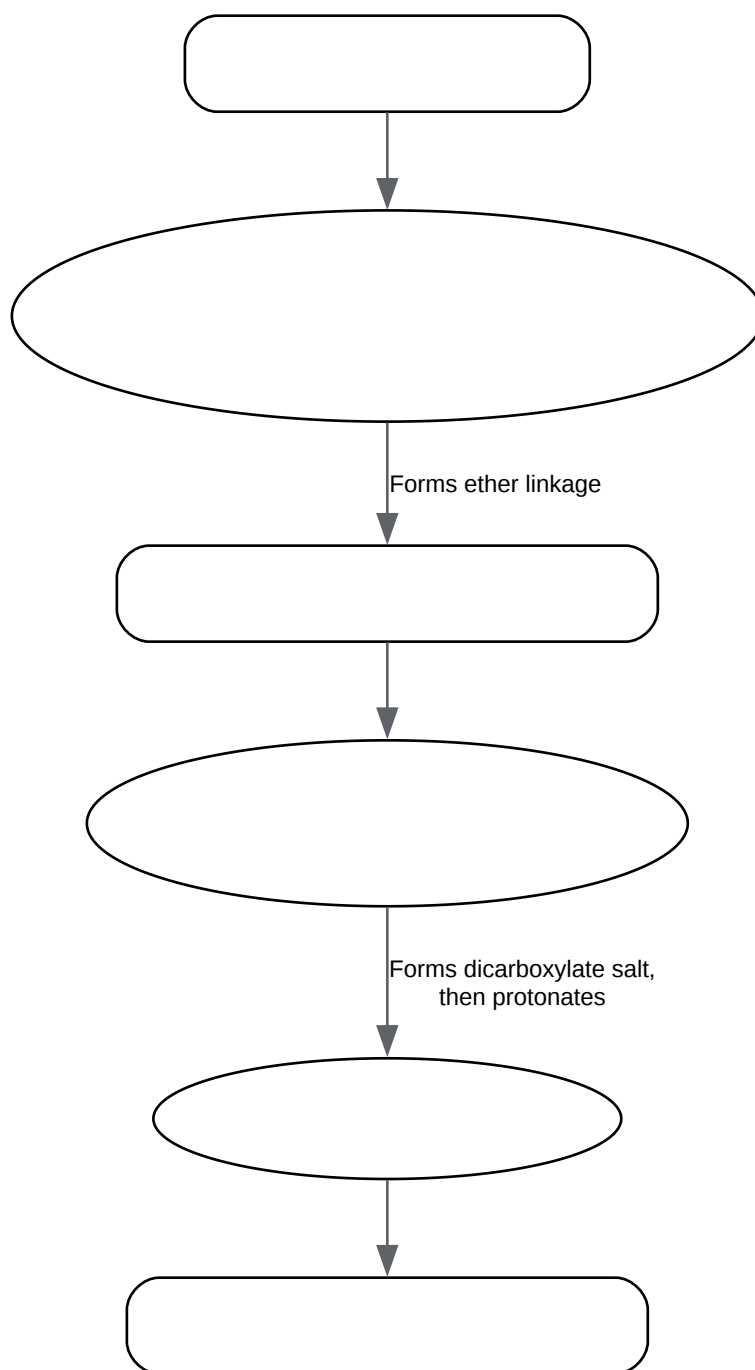
Quantitative data for this specific molecule is not readily available. However, its properties can be reliably predicted based on the analysis of its structural analogues, such as 5-fluoro-2-methoxybenzoic acid and other fluorinated benzoic acids.^{[1][2]}

Property	Predicted Value / Characteristic	Rationale & Supporting Evidence
Molecular Weight	214.14 g/mol	Calculated from the molecular formula C ₉ H ₇ FO ₅ .
Appearance	White to off-white crystalline solid	Typical appearance for aromatic carboxylic acids.[2][3]
Melting Point	> 91 °C	The related 5-fluoro-2-methoxybenzoic acid melts at 87-91 °C.[4] The additional carboxylic acid group is expected to increase the melting point due to enhanced hydrogen bonding potential.
Solubility	Slightly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF)	The two carboxylic acid groups increase polarity and water solubility compared to monofunctional analogues, but the aromatic ring limits high solubility in water.[2][3]
Acidity (pKa)	pKa1 ≈ 3.0-3.5; pKa2 ≈ 4.0-4.5	The fluorine atom is an electron-withdrawing group that increases the acidity (lowers the pKa) of the benzoic acid proton compared to benzoic acid itself.[3][5] The pKa of the acetic acid moiety will be higher.
Lipophilicity (logP)	~1.5 - 2.0	The fluorine atom increases lipophilicity, but the presence of two carboxylic acid groups will significantly lower the logP compared to non-carboxylated analogues like 5-fluoro-2-methoxytoluene.

Synthesis and Purification

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and well-established method for synthesizing 5-Fluoro-2-(carboxymethoxy)benzoic acid is the Williamson ether synthesis.^{[6][7][8]} This pathway involves the reaction of a phenol with an alkyl halide. In this context, the synthesis would proceed in two main stages: O-alkylation followed by ester hydrolysis.



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Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 2-(4-fluoro-2-carboxyphenoxy)acetate (Intermediate)

- **Reactor Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 1 equivalent of 5-fluoro-2-hydroxybenzoic acid in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[7]
- **Deprotonation:** Add 2.5-3 equivalents of a mild base, such as anhydrous potassium carbonate (K_2CO_3). The second equivalent is necessary to deprotonate the carboxylic acid, which would otherwise interfere with the reaction.
- **Alkylation:** Add 1.2 equivalents of ethyl bromoacetate dropwise to the stirred suspension.
- **Reaction:** Heat the mixture to 60-80 °C and maintain for 4-8 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature. Pour it into ice-water and acidify with dilute HCl to a pH of ~2-3 to protonate the unreacted starting material and the product's benzoic acid group.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate can be purified further by column chromatography if necessary.

Part B: Hydrolysis to 5-Fluoro-2-(carboxymethoxy)benzoic Acid (Final Product)

- **Saponification:** Dissolve the crude intermediate from Part A in a mixture of ethanol and water. Add 3-4 equivalents of sodium hydroxide (NaOH) or potassium hydroxide (KOH).
- **Reaction:** Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting ester.
- **Work-up:** Cool the reaction mixture and remove the ethanol under reduced pressure.
- **Precipitation:** Dilute the remaining aqueous solution with water and acidify carefully with concentrated HCl until the pH is ~1-2. A white solid should precipitate out of the solution.

- Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
- Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Role in Research and Drug Development

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity.^{[9][10][11]} 5-Fluoro-2-(carboxymethoxy)benzoic acid serves as a valuable building block due to its unique combination of features.

- **Metabolic Stability:** The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.^[10] Placing a fluorine atom on the aromatic ring, as in this molecule, can block potential sites of hydroxylation, thereby increasing the compound's in vivo half-life.^[11]
- **Modulation of Acidity:** The electron-withdrawing nature of fluorine increases the acidity of the nearby carboxylic acid group.^{[3][5]} This can be strategically used to fine-tune the pKa of a molecule to improve its solubility or interaction with a biological target.
- **Bifunctional Linker:** The presence of two carboxylic acid groups allows this molecule to act as a bifunctional linker or scaffold. One carboxyl group can be used for amide bond formation to connect to a pharmacophore, while the other remains to interact with a target receptor or to enhance solubility.
- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized aromatic molecule, it is an ideal candidate for FBDD screening libraries. Its defined structure and chemical handles allow for the systematic exploration of chemical space around a target protein.
- **Precursor for Complex Molecules:** Fluorinated benzoic acids are key starting materials in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and agrochemicals.^[12] For example, the related compound 5-fluoro-2-methoxybenzoic acid is a key starting material for Pirtobrutinib, a drug used to treat certain types of lymphoma.^[13]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

Hazard Identification

Based on analogous compounds like 5-fluoro-2-methoxybenzoic acid and other aromatic carboxylic acids, the following hazards are anticipated^[1]^[14]:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Handling Procedures

- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.^[14]^[15]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[14]^[16] In dusty conditions, a NIOSH-approved respirator is recommended.
- Hygiene: Wash hands thoroughly after handling.^[16] Do not eat, drink, or smoke in the laboratory.^[15]

Storage Guidelines

- Container: Store in a tightly sealed container to prevent moisture absorption.^[14]
- Conditions: Keep in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.^[15]^[17]
- Incompatibilities: Store away from strong bases and oxidizing agents.^[17]^[18]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.^[15]^[17]

- Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[16][17]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17][18]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[15][17]

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